Cellular Melanogenesis Inhibition vs. p-Coumaric Acid
In a direct head-to-head comparison using B16 mouse melanoma cells, methyl p-coumarate significantly suppressed melanin formation, whereas p-coumaric acid showed no detectable activity under identical conditions [1]. This functional divergence occurs despite both compounds inhibiting mushroom tyrosinase in a cell-free assay [1].
| Evidence Dimension | Melanin formation inhibition |
|---|---|
| Target Compound Data | Significant suppression |
| Comparator Or Baseline | p-Coumaric acid: No activity |
| Quantified Difference | Qualitative functional divergence (active vs. inactive) |
| Conditions | B16 mouse melanoma cells in culture |
Why This Matters
This establishes that for any cellular assay of melanogenesis, p-coumaric acid is an invalid substitute; only the methyl ester provides the required bioactivity.
- [1] Kubo, I., Nihei, K.-I., & Tsujimoto, K. (2004). Methyl p-coumarate, a melanin formation inhibitor in B16 mouse melanoma cells. Bioorganic & Medicinal Chemistry, 12(20), 5349–5354. View Source
